1-(2-Bromo-1-phenylethyl)-4-chlorobenzene
Overview
Description
1-(2-Bromo-1-phenylethyl)-4-chlorobenzene is an organic compound characterized by the presence of bromine, chlorine, and phenyl groups attached to an ethyl chain
Preparation Methods
The synthesis of 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene typically involves the reaction of 1-phenylethanol with bromine to form 1-bromo-1-phenylethane, which is then subjected to a Friedel-Crafts alkylation with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Dichloromethane or other suitable organic solvents.
Catalyst: Aluminum chloride or other Lewis acids.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Bromo-1-phenylethyl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of the corresponding ethyl derivatives.
Common Reagents: Sodium hydroxide, potassium permanganate, and hydrogen gas in the presence of a palladium catalyst.
Major Products: Depending on the reaction, products can include substituted benzene derivatives, ketones, or alcohols.
Scientific Research Applications
1-(2-Bromo-1-phenylethyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The phenyl group can engage in π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
1-(2-Bromo-1-phenylethyl)-4-chlorobenzene can be compared with other similar compounds such as:
- 1-(2-Bromo-1-phenylethyl)-4-fluorobenzene
- 1-(2-Bromo-1-phenylethyl)-4-methylbenzene
- 1-(2-Bromo-1-phenylethyl)-4-nitrobenzene
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and applications
Properties
IUPAC Name |
1-(2-bromo-1-phenylethyl)-4-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKAZTNDYFKKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695778 | |
Record name | 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-74-3 | |
Record name | 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.